Diethyl (acryloylamino)propanedioate
Description
Diethyl (acryloylamino)propanedioate (IUPAC: diethyl 2-(acryloylamino)propanedioate) is a malonic acid derivative functionalized with an acryloylamino group (-NH-C(O)-CH₂CH₂). This compound is structurally characterized by a propanedioate core esterified with ethyl groups and substituted at the central carbon with a reactive acryloylamino moiety.
The acryloylamino group introduces a conjugated double bond, enhancing reactivity in polymerization or Michael addition reactions. However, the absence of direct literature on this specific compound necessitates extrapolation from structurally similar derivatives.
Properties
CAS No. |
100132-85-2 |
|---|---|
Molecular Formula |
C10H15NO5 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
diethyl 2-(prop-2-enoylamino)propanedioate |
InChI |
InChI=1S/C10H15NO5/c1-4-7(12)11-8(9(13)15-5-2)10(14)16-6-3/h4,8H,1,5-6H2,2-3H3,(H,11,12) |
InChI Key |
KSKCXFCXHNWLNO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)C=C |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)C=C |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares diethyl (acryloylamino)propanedioate with key analogs:
*Calculated based on molecular formula.
Key Observations:
- Reactivity: The acryloylamino group confers higher electrophilicity compared to acetyl or alkylamino substituents, enabling participation in radical polymerization or cycloaddition reactions. In contrast, acetamidomalonate () is hydrolytically stable, facilitating its use in amino acid synthesis .
- Steric Effects: Bulky substituents (e.g., 3-aminobenzyl in ) reduce solubility in polar solvents but enhance selectivity in multi-step syntheses .
- Electronic Effects : Enamine derivatives () exhibit resonance stabilization, making them suitable for asymmetric catalysis or as ligands in transition-metal complexes .
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